molecular formula C17H20F3N5O2 B11032394 2-(4-methylpiperazin-1-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide

2-(4-methylpiperazin-1-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11032394
M. Wt: 383.4 g/mol
InChI Key: RNQSYTVIGKHNGR-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring, a trifluoromethyl group, and a tetrahydropyrimidine core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Tetrahydropyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Introduction of the Piperazine Ring: The piperazine moiety is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final Coupling and Purification: The final step involves coupling the intermediate with the desired carboxamide group, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular pathways and protein functions.

Medicine

Medically, this compound shows promise as a therapeutic agent. Its structural features suggest potential activity against certain diseases, including cancer and infectious diseases. Ongoing research aims to elucidate its pharmacological properties and therapeutic potential.

Industry

In industry, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science, catalysis, and material science.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide
  • 2-(4-methylpiperazin-1-yl)-6-oxo-N-[3-(fluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide
  • 2-(4-methylpiperazin-1-yl)-6-oxo-N-[3-(chloromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Uniqueness

The presence of the trifluoromethyl group in 2-(4-methylpiperazin-1-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H20F3N5O2

Molecular Weight

383.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C17H20F3N5O2/c1-24-5-7-25(8-6-24)16-22-13(10-14(26)23-16)15(27)21-12-4-2-3-11(9-12)17(18,19)20/h2-4,9,13H,5-8,10H2,1H3,(H,21,27)(H,22,23,26)

InChI Key

RNQSYTVIGKHNGR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(CC(=O)N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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